molecular formula C11H12N2O3 B1208174 Antipyrinyl-4-peroxide CAS No. 69124-27-2

Antipyrinyl-4-peroxide

Cat. No.: B1208174
CAS No.: 69124-27-2
M. Wt: 220.22 g/mol
InChI Key: PRHVTMZSBSBTNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Antipyrinyl-4-peroxide can be synthesized through the reaction of antipyrine with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing antipyrine with a dilute solution of hydrogen peroxide and adding a small amount of sulfuric acid to catalyze the reaction. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where antipyrine and hydrogen peroxide are mixed in precise proportions. The reaction is carefully monitored, and the product is purified using advanced techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Antipyrinyl-4-peroxide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, reacting with reducing agents to form corresponding oxidation products.

    Reduction: It can be reduced to antipyrine in the presence of reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include reducing agents like sodium thiosulfate and potassium iodide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of antipyrine.

    Reduction: The primary product is antipyrine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted antipyrine derivatives.

Scientific Research Applications

Antipyrinyl-4-peroxide has several scientific research applications:

Mechanism of Action

The mechanism of action of antipyrinyl-4-peroxide involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and cell damage. In biological systems, this property is exploited for its potential antimicrobial and anticancer activities. The compound’s ability to inhibit corrosion is attributed to its adsorption onto metal surfaces, forming a protective layer that prevents further oxidation .

Comparison with Similar Compounds

Similar Compounds

    Antipyrine: A well-known analgesic and antipyretic agent.

    4-Aminoantipyrine: Used in various analytical applications and as a reagent in organic synthesis.

    Phenazone: Another derivative of antipyrine with similar analgesic and antipyretic properties.

Uniqueness

Antipyrinyl-4-peroxide is unique due to its peroxide functional group, which imparts distinct chemical reactivity compared to other antipyrine derivatives. This makes it valuable in specific applications such as corrosion inhibition and potential therapeutic uses.

Properties

IUPAC Name

4-hydroperoxy-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-10(16-15)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVTMZSBSBTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219193
Record name Antipyrinyl-4-peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69124-27-2
Record name Antipyrinyl-4-peroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069124272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antipyrinyl-4-peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the analgesic activity of Antipyrinyl-4-peroxide compared to its parent compound?

A1: Research suggests that this compound (AP) exhibits analgesic effects, albeit less potent than its parent compound, sulpyrine. In a study assessing the inhibition of acetic acid-induced writhing in mice, AP demonstrated 48% of the analgesic potency of sulpyrine. [] This suggests that while AP retains some analgesic properties, the structural modifications resulting in the peroxide group impact its overall efficacy.

Q2: How is this compound formed?

A2: this compound (AP) is identified as a product of sulpyrine oxidation. This oxidation can be catalyzed by the presence of copper(II) ions and molecular oxygen. [] The reaction also yields other products like 4‐Amino‐antipyrine (AA) and 4‐formylaminoantipyrine (FAA), suggesting a multi-step oxidative degradation pathway for sulpyrine.

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